2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran
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Overview
Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a specialized organomagnesium compound used in various chemical reactions. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Scientific Research Applications
2-[8-(1,
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide typically involves the reaction of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]bromobenzene with magnesium turnings in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Catalysts: Often used without additional catalysts, but sometimes transition metal catalysts are employed in coupling reactions.
Major Products
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-4H,6-12H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVBYFSVGITLFU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=[C-]3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrMgNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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